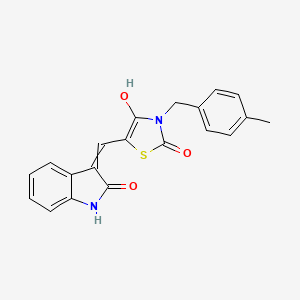![molecular formula C32H60O6 B13855837 2,2-Bis[(octanoyloxy)methyl]butyl decanoate CAS No. 73947-34-9](/img/structure/B13855837.png)
2,2-Bis[(octanoyloxy)methyl]butyl decanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Bis[(octanoyloxy)methyl]butyl decanoate is a chemical compound with the molecular formula C60H110O6. It is also known by its common name, trihydroxymethylpropyl trioleate. This compound is a triester formed from octanoic acid and decanoic acid with 2-ethyl-2-(hydroxymethyl)-1,3-propanediol . It is primarily used in various industrial applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Bis[(octanoyloxy)methyl]butyl decanoate involves the esterification of 2-ethyl-2-(hydroxymethyl)-1,3-propanediol with octanoic acid and decanoic acid. The reaction typically occurs under acidic conditions, using a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process .
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large reactors where the reactants are mixed and heated to the required temperature. The reaction mixture is then purified through distillation or other separation techniques to obtain the final product with high purity .
Analyse Des Réactions Chimiques
Types of Reactions
2,2-Bis[(octanoyloxy)methyl]butyl decanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: The ester groups can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used for substitution reactions
Major Products Formed
Oxidation: Octanoic acid and decanoic acid.
Reduction: Corresponding alcohols.
Substitution: Various substituted esters depending on the nucleophile used
Applications De Recherche Scientifique
2,2-Bis[(octanoyloxy)methyl]butyl decanoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its potential biological activities and interactions with biological molecules.
Medicine: Investigated for its potential use in drug delivery systems due to its ester groups.
Industry: Utilized as a plasticizer, lubricant, and in the formulation of cosmetics and personal care products
Mécanisme D'action
The mechanism of action of 2,2-Bis[(octanoyloxy)methyl]butyl decanoate involves its interaction with various molecular targets. The ester groups in the compound can undergo hydrolysis to release octanoic acid and decanoic acid, which can then participate in various biochemical pathways. The compound’s hydrophobic nature allows it to interact with lipid membranes, potentially affecting membrane fluidity and function .
Comparaison Avec Des Composés Similaires
Similar Compounds
Trimethylolpropane triacetate: Another triester with similar ester groups but different fatty acid chains.
Trimethylolpropane tripropionate: Similar structure but with propionic acid instead of octanoic and decanoic acids
Uniqueness
2,2-Bis[(octanoyloxy)methyl]butyl decanoate is unique due to its specific combination of octanoic and decanoic acid esters, which impart distinct physical and chemical properties. Its high molecular weight and hydrophobic nature make it particularly useful in applications requiring stability and compatibility with lipid environments .
Propriétés
Numéro CAS |
73947-34-9 |
|---|---|
Formule moléculaire |
C32H60O6 |
Poids moléculaire |
540.8 g/mol |
Nom IUPAC |
2,2-bis(octanoyloxymethyl)butyl decanoate |
InChI |
InChI=1S/C32H60O6/c1-5-9-12-15-16-19-22-25-31(35)38-28-32(8-4,26-36-29(33)23-20-17-13-10-6-2)27-37-30(34)24-21-18-14-11-7-3/h5-28H2,1-4H3 |
Clé InChI |
SRVFLHGEWWJTBH-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCC(=O)OCC(CC)(COC(=O)CCCCCCC)COC(=O)CCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





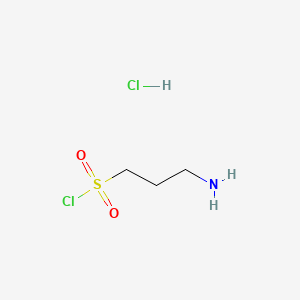
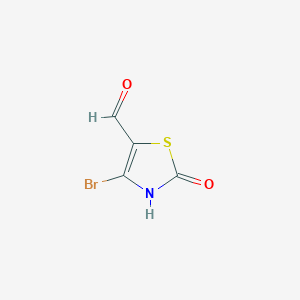
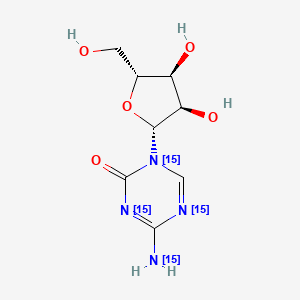
![(5-Hydroxy-10a-methoxy-4,7-dimethyl-4,6,6a,7,8,9,10,10a-octahydroindolo[4,3-fg]quinolin-9-yl)methyl 5-Bromonicotinate](/img/structure/B13855799.png)
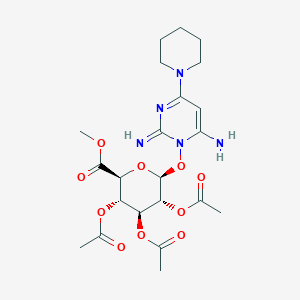
![Benzonitrile, 2-chloro-4-[(cyclopropylmethyl)propylamino]-](/img/structure/B13855827.png)
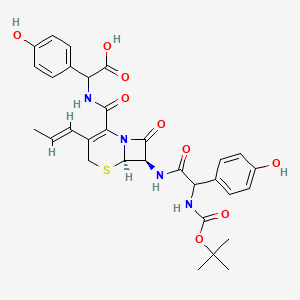
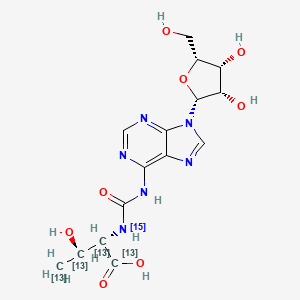

![2-[2-(1,3-dioxolan-2-yl)ethyl]-1H-Isoindole-1,3(2H)-dione](/img/structure/B13855844.png)
